N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE
Description
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4S.ClH/c1-20(2)6-7-21(16(22)13-10-24-8-9-25-13)17-19-14-12(23-3)5-4-11(18)15(14)26-17;/h4-5,10H,6-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZMUKPUUPFXTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=COCCO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps, starting with the preparation of the benzothiazole core. This is followed by the introduction of the dimethylaminoethyl group and the formation of the dioxine ring. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzothiazole core.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzothiazole ring.
Scientific Research Applications
The compound exhibits a variety of biological activities that make it a candidate for further research and development.
Anticancer Activity
Recent studies have demonstrated that this compound has significant anticancer properties. In vitro assays conducted on human cancer cell lines such as A431 and A549 have shown promising results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 1.5 | Induction of apoptosis and cell cycle arrest |
| A549 | 2.0 | Inhibition of AKT and ERK signaling pathways |
Case Study : A study involving A431 cells utilized flow cytometry and ELISA methods to assess the compound's effects, revealing a substantial reduction in cell viability and inflammatory markers at concentrations ranging from 1 µM to 4 µM.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties by reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models. This dual action positions it as a potential therapeutic agent for treating cancer alongside inflammatory conditions.
In Vivo Models : Investigations in mouse models indicated that treatment with the compound led to decreased tumor growth and lower systemic inflammation markers.
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to:
- Induce apoptosis in cancer cells through mitochondrial pathways.
- Inhibit critical signaling pathways (AKT/ERK), which are essential for cell survival and proliferation.
Synthesis Pathway
The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-y)-N-[2-(dimethylamino)ethyl]-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride typically involves multi-step reactions starting from benzothiazole derivatives:
- Formation of the benzothiazole core.
- Introduction of the dimethylaminoethyl moiety.
- Final coupling to form the dioxine structure.
Mechanism of Action
The mechanism of action of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. The benzothiazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dioxine ring may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Key Observations :
- Chloro substituents at specific positions (e.g., 6-Cl in vs. 7-Cl in the target compound) correlate with yield variations due to steric or electronic effects .
- The dimethylaminoethyl group in the target compound may improve solubility compared to hydrazine or thiazolidinone derivatives .
Analytical and Spectral Comparisons
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
- Dimethylaminoethyl Protons: Anticipated δ 2.20–3.40 ppm (CH₃ and CH₂), aligning with δ 3.31 ppm (N-CH₃) in .
- Aromatic Protons : Chloro-substituted benzothiazoles (e.g., δ 7.86–8.40 ppm in ) contrast with dihydrodioxine protons (likely δ 4.00–6.00 ppm) .
Physicochemical and Pharmacological Implications
Melting Points and Stability
Hydrochloride salts generally exhibit higher melting points (e.g., 145–146°C for δ-benzylmethylaminoethyl benzoate hydrochloride in ) compared to free bases . The target compound’s stability may surpass non-salt analogs due to ionic interactions.
Metabolic and Bioactivity Profiles
- Dihydrodioxine vs. Thiazolidinone: The dihydrodioxine’s oxygen atoms may enhance metabolic stability over sulfur-containing thiazolidinones (e.g., 4g–4n in ) .
- Molecular Networking : LCMS/MS fragmentation patterns (e.g., cosine scores >0.8) could cluster the target compound with other chloro-methoxy benzothiazoles, aiding dereplication .
Research Findings and Limitations
- Synthetic Challenges : Low yields (e.g., 37% for 4i in ) highlight the difficulty of introducing bulky or electron-deficient substituents .
Biological Activity
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound based on diverse research findings.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure featuring a benzothiazole moiety and a dioxine ring. Its molecular formula is with a molecular weight of approximately 356.85 g/mol. The presence of chlorine and methoxy groups contributes to its unique chemical behavior and biological interactions.
Antimicrobial Activity
Research has shown that benzothiazole derivatives possess notable antimicrobial properties. In one study, various derivatives were tested against Gram-positive and Gram-negative bacteria. The compound displayed moderate antibacterial activity with minimum inhibitory concentration (MIC) values indicating effectiveness against specific strains .
| Compound | MIC (μM) | Activity |
|---|---|---|
| N-(7-Chloro-4-Methoxy-1,3-Benzothiazol-2-Yl)-... | 25-50 | Moderate |
| Standard Antibiotics | 0.1-1 | High |
Antitumor Activity
The compound's potential as an antitumor agent has been explored in several studies. A recent investigation focused on its effects on various cancer cell lines, including MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). Results showed IC50 values in the micromolar range, suggesting that it can inhibit tumor cell proliferation effectively .
The mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes and pathways critical for cell survival and proliferation. For instance, studies indicated that it may inhibit the interaction between amyloid beta peptide and Aβ-binding alcohol dehydrogenase (ABAD), which is implicated in Alzheimer's disease .
Study 1: Antibacterial Efficacy
In a controlled study, the compound was tested against various bacterial strains using standard protocols. The results demonstrated that it could inhibit bacterial growth effectively at concentrations lower than those required for traditional antibiotics.
Study 2: Anticancer Properties
Another significant study evaluated the compound's anticancer properties in vitro. It was found to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
